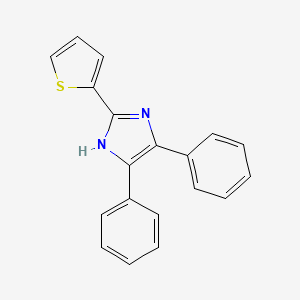

4,5-diphenyl-2-(2-thienyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in both medicinal and materials chemistry. researchgate.netnih.gov Its unique electronic characteristics, including its aromaticity and amphoteric nature, make it a versatile building block. The imidazole ring possesses an electron-rich nature, which facilitates interactions with various enzymes and receptors, a property extensively exploited in drug discovery. researchgate.net In the realm of materials science, the imidazole core is prized for its thermal stability and its capacity for modification at multiple positions, allowing for the fine-tuning of its electronic and photophysical properties. nwpu.edu.cntandfonline.com These attributes have led to the integration of imidazole derivatives into a wide array of functional organic materials.

Overview of Triarylimidazole and Heteroarylimidazole Systems

Triarylimidazoles are a class of compounds where the imidazole core is substituted with three aryl groups. These molecules are known for their applications in various fields due to their versatile optical and electronic properties. For instance, certain triarylimidazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The substitution of one or more aryl groups with heteroaryl systems, such as thiophene (B33073), can further modulate the compound's characteristics. Heteroarylimidazole systems often exhibit enhanced charge transport capabilities and distinct photophysical behaviors, making them attractive candidates for use in organic electronics. tandfonline.com

Specific Research Focus: 4,5-Diphenyl-2-(2-thienyl)-1H-imidazole within Advanced Functional Materials Contexts

This article hones in on a specific heteroarylimidazole: this compound. This compound integrates the well-established 4,5-diphenyl-1H-imidazole framework with a thiophene ring at the 2-position. The inclusion of the electron-rich thiophene moiety is anticipated to influence the electronic structure and, consequently, the material's functional properties. The study of such molecules is pivotal in the design of next-generation organic light-emitting diodes (OLEDs), sensors, and other advanced functional materials. nih.govtandfonline.com The following sections will delve into the known and extrapolated details regarding the synthesis and properties of this specific compound, providing a comprehensive overview based on available scientific literature.

While extensive research specifically detailing the synthesis and full property profile of this compound is not broadly available in public literature, a significant amount can be inferred from the well-documented synthesis of analogous 2,4,5-triarylimidazoles. The most common and direct route involves a one-pot, three-component condensation reaction.

This synthesis is typically achieved through the reaction of benzil (a 1,2-diketone), thiophene-2-carboxaldehyde (an aromatic aldehyde), and ammonium acetate, which serves as the nitrogen source for the imidazole ring. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid under reflux conditions. Various catalysts can be employed to improve the reaction efficiency and yield, although in some cases, the reaction can proceed without a catalyst at elevated temperatures.

The general synthetic scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from benzil, thiophene-2-carboxaldehyde, and ammonium acetate.

The characterization of the resulting compound would typically involve standard analytical techniques to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄N₂S | PubChem nih.gov |

| Molecular Weight | 302.4 g/mol | PubChem nih.gov |

| IUPAC Name | 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole | PubChem nih.gov |

| CAS Number | 16408-55-2 | PubChem nih.gov |

Note: The data in this table is based on publicly available database information.

The photophysical and electrochemical properties of this compound are of significant interest for its application in advanced materials. While specific experimental data for this compound is scarce in the literature, the properties can be extrapolated from studies on closely related triarylimidazole and heteroarylimidazole systems.

These compounds are known for their luminescence, with the emission properties being highly dependent on the nature of the substituents on the imidazole core. The presence of the thiophene ring is expected to influence the electronic transitions and thus the absorption and emission spectra.

The electrochemical properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for determining the suitability of the material for applications in electronic devices. These parameters govern the charge injection and transport characteristics of the material.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCULGZUPDOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354267 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16408-55-2 | |

| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,5 Diphenyl 2 2 Thienyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 4,5-diphenyl-2-(2-thienyl)-1H-imidazole, a combination of one-dimensional and advanced two-dimensional NMR techniques offers a comprehensive characterization of its proton and carbon skeletons.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides a detailed map of the various proton environments within the molecule. The aromatic region of the spectrum is particularly complex, displaying a series of multiplets corresponding to the protons of the two phenyl rings and the thienyl substituent.

The protons of the monosubstituted phenyl rings at the 4 and 5 positions of the imidazole (B134444) core typically appear as a complex multiplet in the range of δ 7.20-7.60 ppm. The protons of the 2-thienyl ring exhibit distinct chemical shifts due to the influence of the sulfur atom and their proximity to the imidazole ring. These are expected to resonate as doublets and triplets, characteristic of a 2-substituted thiophene (B33073), in the region of δ 7.00-7.80 ppm. The N-H proton of the imidazole ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm, due to hydrogen bonding and the acidic nature of this proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | > 12.0 | br s |

| Phenyl H | 7.20 - 7.60 | m |

| Thienyl H | 7.00 - 7.80 | m |

br s: broad singlet, m: multiplet

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon framework of this compound. The spectrum is characterized by a number of distinct signals in the aromatic region, corresponding to the carbon atoms of the phenyl and thienyl rings, as well as the imidazole core.

The carbon atoms of the imidazole ring are of particular diagnostic value. The C2 carbon, being attached to the electron-withdrawing thienyl group and two nitrogen atoms, is expected to resonate at a downfield chemical shift, typically in the range of δ 140-150 ppm. The C4 and C5 carbons, bearing the phenyl substituents, would appear at approximately δ 135-145 ppm. The carbons of the phenyl rings will exhibit a series of signals between δ 125-135 ppm, with the ipso-carbons appearing at a slightly different shift. The carbons of the thienyl ring are expected in a similar region, with the carbon attached to the imidazole ring showing a distinct chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 140 - 150 |

| Imidazole C4/C5 | 135 - 145 |

| Phenyl Carbons | 125 - 135 |

| Thienyl Carbons | 125 - 135 |

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Resolution

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, advanced 2D NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

For a molecule with overlapping aromatic signals like this compound, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different ring systems. For instance, HMBC can show correlations between the thienyl protons and the imidazole C2 carbon, confirming the substitution pattern. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to define the three-dimensional structure and conformation of the molecule in solution. Dynamic NMR studies could also be employed to investigate potential tautomerism and proton transfer phenomena within the imidazole ring system researchgate.net.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding.

The aromatic C-H stretching vibrations of the phenyl and thienyl rings are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and aromatic rings will give rise to a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings will produce a pattern of bands in the fingerprint region (below 1400 cm⁻¹), which can be diagnostic for the substitution patterns of the rings. The C-S stretching vibration of the thienyl ring may appear as a weaker band in the 800-600 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3000 |

| Aromatic C-H Stretch | > 3000 |

| C=N and C=C Stretch | 1620 - 1450 |

| Aromatic C-H Bending | < 1400 |

| C-S Stretch | 800 - 600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the imidazole core. The symmetric stretching vibrations of the phenyl and thienyl rings, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Specifically, the C=C stretching modes of the aromatic systems would give rise to prominent Raman bands. The breathing modes of the rings, which involve the symmetric expansion and contraction of the ring structure, are also characteristically observed in Raman spectra. Furthermore, the C-S stretching vibration of the thiophene ring is expected to be readily observable. The application of techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) could provide enhanced sensitivity and detailed information about the molecule's orientation and interaction at surfaces mdpi.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

The molecular formula of this compound is C₁₉H₁₄N₂S. nih.gov Based on this formula, the compound has a calculated molecular weight of approximately 302.4 g/mol . nih.gov High-resolution mass spectrometry can provide a more precise exact mass, which is a critical parameter for confirming the elemental composition of the molecule.

While specific experimental fragmentation data for this compound is not detailed in the available literature, the fragmentation pattern under electron impact (EI) ionization can be predicted based on the stability of the constituent aromatic rings and the likely cleavage points. The molecular ion (M⁺) peak is expected to be prominent due to the aromatic nature of the compound. Subsequent fragmentation would likely involve characteristic losses of the substituent groups. Common fragmentation pathways for related heterocyclic compounds often involve the cleavage of bonds adjacent to the central imidazole ring. Potential fragmentation could include the loss of the thiophene group or cleavage of the phenyl rings. The study of fragmentation patterns in related nitroimidazole compounds shows that the imidazole ring itself can also rupture following ionization. utupub.firesearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction allows for the precise determination of atomic coordinates, from which intramolecular dimensions can be calculated. For instance, the analysis of a similar compound, 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, reveals typical bond lengths and angles for the diphenyl-imidazole core. researchgate.net In such structures, the C-N bond lengths within the imidazole ring are generally found to be between 1.318 Å and 1.386 Å. researchgate.net

Interactive Data Table: Representative Bond Angles in Imidazole Derivatives

The following data is derived from analogous structures and represents expected values for the imidazole core.

| Atoms Involved (Atom 1 - Atom 2 - Atom 3) | Expected Bond Angle (°) |

| N - C - N (imidazole ring) | ~111 - 117 |

| C - N - C (imidazole ring) | ~105 - 127 |

| C - C - N (imidazole ring) | ~106 - 110 |

| C - C - C (phenyl ring) | ~120 |

The packing of molecules within a crystal is governed by intermolecular forces, which dictate the material's bulk properties. For imidazole-containing compounds, hydrogen bonding and π-π stacking are the most significant of these interactions. nih.govvu.nl

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). vu.nl This dual functionality allows for the formation of intermolecular N-H···N hydrogen bonds. In the crystal structures of many substituted imidazoles, such as 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, these hydrogen bonds link molecules into extended one-dimensional chains. researchgate.net The N···N distance in such interactions is typically around 2.9 Å. researchgate.net

A comprehensive analysis of the computational and theoretical chemistry of the compound this compound reveals significant insights into its electronic structure, molecular geometry, and reactivity. Through the application of advanced computational methods, researchers can predict and understand the molecule's behavior at a quantum level.

Optoelectronic and Photophysical Research of 4,5 Diphenyl 2 2 Thienyl 1h Imidazole

Luminescence and Fluorescence Phenomena

The luminescence of imidazole (B134444) derivatives is a subject of intense scientific scrutiny, as their emission characteristics can be finely tuned through molecular design. The inherent electronic properties of the imidazole ring, coupled with various substituent groups, give rise to a range of fascinating photophysical phenomena.

Emission Mechanisms and Quantum Yields

The emission from imidazole-based fluorophores typically arises from the radiative decay of excited singlet states, a process known as fluorescence. The mechanism often involves intramolecular charge transfer (ICT) states, particularly in molecules designed with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a redistribution of electron density. The nature and efficiency of the subsequent fluorescence are highly dependent on the molecular structure and the surrounding environment.

The emission mechanism can also be influenced by phenomena such as Aggregation-Induced Emission (AIE), where non-emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative emission.

Solvatofluorochromism and Environmental Sensitivity

Solvatofluorochromism, the change in fluorescence color with the polarity of the solvent, is a characteristic feature of many imidazole derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. In polar solvents, dipolar fluorophores are stabilized to a greater extent in the excited state than in the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

A study on a (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile derivative demonstrated positive solvatochromic fluorescence, indicating a more polar excited state metu.edu.tr. This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes to study the polarity of microenvironments, such as in biological systems or polymer matrices. The thienyl group in 4,5-diphenyl-2-(2-thienyl)-1H-imidazole, with its distinct electronic properties, is expected to contribute to a significant solvatochromic effect.

The following table illustrates the solvatochromic shift of a related imidazole derivative in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) [nm] |

| Dioxane | 2.2 | 500 |

| Chloroform | 4.8 | 515 |

| Ethyl Acetate | 6.0 | 520 |

| Tetrahydrofuran | 7.6 | 525 |

| Dichloromethane | 8.9 | 530 |

| Acetone | 20.7 | 545 |

| Acetonitrile | 37.5 | 550 |

| Dimethyl Sulfoxide | 46.7 | 560 |

Data adapted from a study on a solvatochromic triphenylimidazole-phenylacrylonitrile derivative for illustrative purposes.

Mechanochromic and Thermochromic Luminescence (Stimuli-Responsive Emission)

Mechanochromic and thermochromic luminescence refer to the change in emission color in response to mechanical stimuli (e.g., grinding, shearing) and temperature changes, respectively. These properties are highly desirable for applications in sensors, security inks, and data storage. The underlying mechanism often involves a transition between different solid-state packing arrangements, such as from a crystalline to an amorphous state, or changes in intermolecular interactions.

While specific studies on the mechanochromic or thermochromic properties of this compound are not available, the broader class of imidazole derivatives has shown promise in this area. The planar structure of the imidazole core and the potential for π-π stacking and hydrogen bonding interactions suggest that its solid-state luminescence could be sensitive to external stimuli.

Application in Organic Light-Emitting Diodes (OLEDs)

The versatile electronic properties of imidazole derivatives make them highly suitable for various roles within an OLED device structure. Their ability to transport electrons, coupled with their high thermal stability and tunable emission colors, has led to their investigation as both emitter and host materials in the emissive layer.

As Emitter Materials

When used as an emitter, the imidazole derivative is the material that generates light in the OLED. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the molecule. By modifying the chemical structure, the emission color can be tuned across the visible spectrum.

For example, various imidazole-based small molecules have been synthesized and incorporated into OLEDs as blue-emitting materials metu.edu.tr. Devices with the architecture ITO/α-NPD/Small Molecule Emitter/TPBi/LiF-Al have demonstrated high luminance values exceeding 10,000 cd/m² and current efficiencies of up to 7.73 cd/A metu.edu.tr. These results highlight the potential of the imidazole core for creating efficient and bright blue emitters, which are crucial for full-color displays and white lighting applications. The inclusion of the electron-rich thiophene (B33073) ring in this compound is anticipated to influence its electroluminescent properties, potentially leading to emission in the blue or green region of the spectrum.

As Host Materials in Emissive Layers

In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays a critical role in transporting charge carriers (electrons and holes) and transferring the resulting exciton energy to the guest molecules for light emission.

An ideal host material should possess a high triplet energy to confine the excitons on the dopant, good charge transport properties to ensure balanced charge injection, and excellent thermal and morphological stability. Imidazole derivatives, with their high thermal stability and good electron-transporting capabilities, are excellent candidates for host materials tandfonline.com. For instance, 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) is a well-known electron transporter and host material due to its high electron mobility and large HOMO-LUMO energy gap nih.gov. While the suitability of this compound as a host material has not been explicitly demonstrated, its electronic structure suggests it could effectively support energy transfer to phosphorescent or fluorescent dopants.

The following table summarizes the performance of an OLED device using a related imidazole derivative as an emitter.

| Parameter | Value |

| Device Architecture | ITO/α-NPD/Emitter/TPBi/LiF-Al |

| Emitter | 2-(4-(tert-butyl)phenyl)-1,4,5-triphenyl-1H imidazole |

| Emission Color | Blue |

| Maximum Luminance | > 10,000 cd/m² |

| Maximum Current Efficiency | 7.73 cd/A |

Data adapted from a study on imidazole-based blue emitting materials for illustrative purposes.

Investigation of Photochemical Reactivity: Photodimerization Behaviors

The photochemical reactivity of imidazole derivatives, especially their propensity for photodimerization, is a key area of investigation. This behavior is highly dependent on the molecular arrangement in the solid state, which must allow for the appropriate alignment of reactive moieties upon photoexcitation. While direct studies on the photodimerization of this compound are not extensively detailed in the literature, valuable insights can be drawn from structurally analogous compounds.

For instance, research on 2-(anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole demonstrates that the presence of thienyl and imidazole groups can facilitate solid-state photodimerization. nih.govnih.gov In this analog, the anthracene units undergo a [4π + 4π] photodimerization reaction upon irradiation with sunlight. nih.gov This reaction is contingent upon the face-to-face π-π stacking of the anthracene moieties in the crystal lattice, a condition fostered by other supramolecular interactions like hydrogen bonding. nih.govnih.gov The formation of the dimer was confirmed through spectroscopic methods, noting the disappearance of the characteristic anthracene absorption bands after irradiation. nih.gov This suggests that if this compound crystallizes in a polymorph where the phenyl or thienyl rings of adjacent molecules are suitably stacked, similar photochemical reactivity could be anticipated. The specific reaction pathway would depend on which chromophores are involved in the stacking arrangement.

Table 1: Photodimerization Characteristics of an Analogous Thienyl-Imidazole Compound

| Feature | Description | Reference |

|---|---|---|

| Compound | 2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole | nih.govnih.gov |

| Reaction Type | Solid-state [4π + 4π] photodimerization | nih.gov |

| Reacting Moiety | Anthracene groups | nih.govnih.gov |

| Enabling Factor | Favorable face-to-face π-π stacking in the crystal structure | nih.govnih.gov |

| Inducing Stimulus | Irradiation with sunlight | nih.gov |

Role of Supramolecular Interactions in Modulating Photophysical Properties

Supramolecular interactions, namely hydrogen bonding and π-π stacking, are the primary determinants of molecular packing in the solid state. These non-covalent forces dictate the crystal structure, which in turn profoundly influences the material's photophysical properties, including its emission characteristics and photochemical reactivity.

The imidazole core of this compound contains both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the other nitrogen atom). This capability is fundamental to the formation of robust hydrogen-bonding networks that guide the self-assembly of the molecules.

Studies on various imidazole derivatives confirm the prevalence of N-H···N and O-H···N intermolecular hydrogen bonds, which are crucial in stabilizing the crystal packing. semanticscholar.org In compounds containing a 2-thienyl-imidazole moiety, such as 2-(2-thienyl)-4,5-dihydro-1H-imidazole, a combination of N—H···N and C—H···N hydrogen bonds has been observed. nih.gov These interactions link neighboring molecules into one-dimensional chains, forming specific ring motifs. nih.gov The ability to form such well-defined hydrogen-bonded chains is a key factor in creating the ordered structures necessary for specific optoelectronic properties and photochemical reactions. For example, in the case of the photodimerizing anthracene-thienyl-imidazole analog, intermolecular (N–H)imidazole···Nimidazole hydrogen bonds were instrumental in forming a supramolecular chain structure that positioned the molecules for reaction. nih.govnih.gov

Table 2: Hydrogen-Bond Geometry in a Related Thienyl-Imidazole Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) |

|---|---|---|---|---|

| N—H···N | 0.88 | 2.12 | 2.998 | 171 |

| C—H···N | 0.99 | 2.58 | 3.447 | 146 |

Data derived from the crystal structure of 2-(2-thienyl)-4,5-dihydro-1H-imidazole. nih.gov

Beyond hydrogen bonding, π-π stacking interactions between the aromatic phenyl and thienyl rings are critical in defining the three-dimensional architecture of this compound. The electron-rich nature of the imidazole ring itself can also contribute to these interactions. nih.gov

The interplay between hydrogen bonding and π-π stacking dictates the final molecular packing. Crystal structure analyses of related compounds show that hydrogen bonds can assemble molecules into primary structures like bilayers, which are then linked by π-π stacking interactions into a continuous, three-dimensional framework. researchgate.net The strength and geometry of these π-π interactions (e.g., face-to-face vs. edge-to-face) directly impact the electronic coupling between adjacent molecules. Strong coupling, often found in co-facial stacking arrangements, is a prerequisite for efficient charge transport and can enable photochemical reactions like photodimerization. nih.govnih.gov Conversely, different stacking modes can lead to varied luminescent properties, as seen in the distinct orange-red, blue, and green emissions from different polymorphs of the anthracenyl-thienyl-imidazole compound, each characterized by a unique packing structure. nih.govnih.gov Therefore, controlling the crystallization conditions to favor a specific packing arrangement is a key strategy for tuning the optoelectronic properties of this compound.

Advanced Applications of 4,5 Diphenyl 2 2 Thienyl 1h Imidazole in Functional Materials

Chemical Sensing Applications

The imidazole (B134444) moiety, with its acidic N-H proton and electron-rich nitrogen atoms, serves as an excellent platform for designing chemosensors. Derivatives of 4,5-diphenyl-1H-imidazole have been effectively functionalized to create highly selective and sensitive fluorescent and colorimetric sensors for various analytes.

Development of Fluorescent and Colorimetric Chemosensors for Inorganic Ions (e.g., Cations, Anions)

The inherent photophysical properties of the 4,5-diphenyl-1H-imidazole scaffold can be modulated upon interaction with specific inorganic ions, leading to detectable changes in fluorescence or color. Researchers have successfully developed sensors for both cations and anions by incorporating specific binding sites into the molecular structure.

For cation detection, fluorescent chemosensors derived from 4,5-diphenyl-1H-imidazole have demonstrated high selectivity. For instance, two synthesized chemosensors showed a distinct fluorescence quenching response specifically for the iron(III) ion (Fe³⁺) in dimethylformamide (DMF) solutions. nih.gov This quenching is attributed to a chelation-quenched fluorescence (CHQF) mechanism. nih.gov Another imidazole-based sensor, 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol, has been utilized for the fluorimetric recognition of copper (Cu²⁺) and mercury (Hg²⁺) ions. researchgate.net Similarly, a derivative featuring a 4,5-diphenyl-1H-imidazol-1-yl group was developed for the reversible detection of both cyanide (CN⁻) and mercury (Hg²⁺) ions. rsc.org

In the realm of anion sensing, derivatives have been engineered to recognize and quantify negatively charged species. A notable example is 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE), which acts as a selective molecular sensor for fluoride (B91410) ions (F⁻). mdpi.comsemanticscholar.org The sensing mechanism involves the formation of a N-H---F⁻ hydrogen bond with the imidazole proton, which induces an intermolecular charge transfer (ICT) process, resulting in changes to its optical properties. mdpi.comsemanticscholar.org This interaction allows for detection via both UV-vis and fluorescence spectroscopy, with a remarkable fluorescence detection limit of 2.67 × 10⁻¹³ M. mdpi.comsemanticscholar.org Furthermore, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) also exhibit a sensitive fluorescence response to the fluoride anion. nih.govrsc.org

| Sensor Derivative Core | Target Ion(s) | Sensing Mechanism | Key Findings | Source(s) |

|---|---|---|---|---|

| 4,5-diphenyl-1H-imidazole | Fe³⁺ | Fluorescence Quenching (CHQF) | Binding constants of 2.2 × 10³ and 1.3 × 10⁴ M⁻¹, respectively, for two different sensors. | nih.gov |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol | Cu²⁺, Hg²⁺ | Fluorimetric Recognition | Sensor demonstrated practical applicability in real water samples. | researchgate.net |

| 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole | F⁻ | Colorimetric & Fluorescence (ICT) | Detection limits of 1.37 × 10⁻⁷ M (UV-vis) and 2.67 × 10⁻¹³ M (fluorescence). | mdpi.comsemanticscholar.org |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | F⁻ | Fluorescence Response | Fluorescence is almost quantitatively quenched upon titration with TBAF. | nih.govrsc.org |

| 4-(2-(...)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CN⁻, Hg²⁺ | Fluorescence Quenching / Reversible Sensing | Detection limit for CN⁻ was 1.2 μM; sensor is reversible for Hg²⁺ detection. | rsc.org |

Sensing of Organic Analytes and Solvent Polarity

The environmentally sensitive fluorescence of these imidazole derivatives makes them suitable for applications beyond ion detection, including the sensing of organic molecules and the characterization of solvent environments.

The solvatofluorochromic properties of these compounds are particularly noteworthy. A series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have been synthesized that exhibit interesting solvatofluorochromic behaviors, making them useful for applications sensitive to solvent polarity. nih.govrsc.org Similarly, other imidazole-based donor-π-acceptor dyes show significant bathochromic (red) shifts in their emission wavelengths as the polarity of the solvent increases. semanticscholar.org For example, one dye's emission wavelength shifted from 439 nm in n-hexane to 529 nm in acetonitrile, demonstrating its sensitivity to the surrounding medium. semanticscholar.org This property is valuable for creating probes that can report on the local polarity of complex systems.

In addition to solvent sensing, specific derivatives have been developed for the detection of organic analytes. An imidazole-based sensor, 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol, has been shown to be effective in the fluorimetric recognition of the nerve agent mimic, Diethylchlorophosphate (DCP). researchgate.net This capability highlights the potential for creating highly specialized sensors for environmental monitoring and security applications.

| Compound Type | Application | Observed Phenomenon | Source(s) |

|---|---|---|---|

| π-extended ADPI Derivatives | Solvent Polarity Sensing | Exhibit sensitive fluorescence responses to changes in solvent polarity. | nih.govrsc.org |

| Imidazole-based D-π-A Dyes | Solvent Polarity Sensing | Bathochromic shifts in emission from 439 nm (n-hexane) to 529 nm (acetonitrile). | semanticscholar.org |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol | Organic Analyte Sensing | Fluorimetric detection of nerve agent mimic Diethylchlorophosphate (DCP). | researchgate.net |

Energy Storage Device Applications

The search for efficient, cost-effective, and environmentally friendly energy storage solutions has led to increased interest in organic electrode materials. bohrium.comnih.gov The redox-active nature and structural versatility of imidazole derivatives, including those based on the 4,5-diphenyl-1H-imidazole framework, make them attractive for use in supercapacitors.

Electrode Materials for Supercapacitors

Supercapacitors store energy through either ion adsorption (electric double-layer capacitance) or fast surface redox reactions (pseudocapacitance). bohrium.com Organic small molecules can be immobilized on conductive substrates to create organic small-molecule electrodes (OMEs) that leverage pseudocapacitance for enhanced energy storage. nih.govmdpi.com

A derivative of the target compound, 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP), has been synthesized and successfully applied as an electrode material for supercapacitors. researchgate.net Electrochemical studies confirmed that this material exhibits good capacitive behavior. researchgate.net Furthermore, a nickel complex incorporating this ligand, bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex (NDIP), was also prepared and demonstrated for supercapacitor electrode applications, indicating the versatility of this chemical scaffold in creating metal-organic hybrid electrode materials. researchgate.net

Organic Monomer-Based Supercapacitor Electrodes

Electrochemical analysis of the DIP monomer as an active material revealed promising performance for supercapacitor applications. researchgate.net Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) were used to evaluate its properties. researchgate.net The material demonstrated a notable specific capacitance, underscoring its potential as a building block for high-performance energy storage devices. researchgate.net

| Electrode Material | Type | Specific Capacitance | Evaluation Techniques | Source(s) |

|---|---|---|---|---|

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) | Organic Monomer | 325 F/g at a scan rate of 5 mV/s | CV, GCD, EIS | researchgate.net |

| bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex (NDIP) | Metal-Organic Complex | Demonstrated for supercapacitor application | Chemical Preparation | researchgate.net |

Advanced Optical Materials Development

The unique photophysical properties of 4,5-diphenyl-1H-imidazole derivatives extend their utility into the realm of advanced optical materials. These materials are designed to interact with light in specific, controllable ways, enabling applications in photonics and optoelectronics.

Research has shown that these compounds can exhibit significant nonlinear optical (NLO) properties. The NLO characteristics of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol were investigated using the z-scan technique, which confirmed its potential as an NLO material. semanticscholar.org The compound displayed self-defocusing nonlinearity, a property valuable for applications like optical limiting and switching. semanticscholar.org

Furthermore, derivatives of this scaffold can form smart materials that respond to external stimuli. For example, 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibits polymorphism-dependent fluorescence and piezochromic behavior, meaning its fluorescence changes in response to mechanical pressure. nih.gov Single-crystalline microwires fabricated from ADPI have also been shown to function as efficient optical waveguides, demonstrating their potential for miniaturized photonic circuits. nih.gov Close analogs of the target compound, such as those based on a 1,4,5-triphenyl-1H-imidazole donor, have been shown to exhibit Aggregation-Induced Emission (AIE) and reversible mechanofluorochromism (MFC), where fluorescence is enhanced in the aggregated or solid state and changes upon mechanical grinding. semanticscholar.org These properties are highly sought after for applications in solid-state lighting, sensors, and data storage.

| Material | Optical Property | Key Finding / Value | Potential Application | Source(s) |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear Optics (NLO) | Nonlinear absorption (β): 4.044 × 10⁻¹ cmW⁻¹ Nonlinear refraction (n₂): 2.89 × 10⁻⁶ cm²W⁻¹ | Optical limiting, switching | semanticscholar.org |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | Piezochromism | Exhibits polymorphism-dependent fluorescence and piezochromic behavior. | Pressure sensors, security inks | nih.gov |

| ADPI Microwires | Optical Waveguiding | Can act as efficient optical waveguides. | Miniaturized photonic circuits | nih.gov |

| 1,4,5-triphenyl-1H-imidazole Dyes | Mechanofluorochromism (MFC) | Reversible fluorescence changes between crystalline and amorphous states. | Mechanical sensors, data recording | semanticscholar.org |

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for a range of photonic technologies, and organic compounds with extensive π-conjugated systems are at the forefront of research in this area. urfu.ru These materials exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications such as optical switching, frequency conversion, and optical limiting.

While direct studies on the nonlinear optical properties of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole are not extensively detailed in the available research, significant insights can be drawn from the closely related analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. Research on this phenol derivative has demonstrated its potential as a potent NLO material. beilstein-journals.orgnih.gov

Experimental investigations using the Z-scan technique, a standard method for determining third-order NLO properties, have revealed substantial nonlinear absorption and refraction in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.govresearchgate.net The key NLO parameters for this related compound are summarized in the table below.

| Nonlinear Optical Parameter | Value | Significance |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm/W | Indicates strong two-photon absorption, a desirable property for optical limiting applications which protect sensors and eyes from high-intensity laser damage. |

| Nonlinear Refractive Index (n₂) | -2.89 × 10⁻⁶ cm²/W | The negative sign signifies a self-defocusing effect, where the material disperses the laser beam, further contributing to its optical limiting capabilities. beilstein-journals.orgnih.gov |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | Represents the overall third-order nonlinear response of the material. A value of this magnitude is indicative of a strong NLO effect. beilstein-journals.orgnih.gov |

The significant NLO response in the phenol derivative is attributed to intramolecular charge transfer (ICT) within the molecule, a phenomenon enhanced by the π-conjugated system. semanticscholar.org Given the structural similarity, it is highly probable that this compound also exhibits pronounced NLO properties. The presence of the thienyl group, a well-known electron-rich heterocycle, in place of the phenol group could further modulate the ICT characteristics and potentially enhance the NLO response. Theoretical studies on the phenol analog, using methods like Density Functional Theory (DFT), have supported the experimental findings, showing a low HOMO-LUMO energy gap which facilitates electron transitions and contributes to the high hyperpolarizabilities (β and γ). researchgate.net

Materials for Rewritable Optical Media and Information Storage

The quest for high-density, fast-response, and durable information storage systems has driven research into photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. researchgate.net This property is the fundamental principle behind rewritable optical media.

Direct experimental data on the application of this compound in rewritable optical media is not prominently available in the reviewed literature. However, its structural components suggest a strong potential for such applications. The imidazole core and the attached aromatic (phenyl) and heteroaromatic (thienyl) rings are features found in several classes of well-studied photochromic compounds.

For instance, diarylethenes, a prominent family of photochromic molecules, often incorporate thienyl groups. rsc.orgresearchgate.net These compounds undergo a reversible 6π-electrocyclization reaction upon irradiation with UV and visible light, leading to a distinct color change and a corresponding change in refractive index, which can be utilized for writing and erasing data. The general mechanism for a thienyl-based diarylethene is depicted below.

| State | Trigger | Molecular Change | Optical Property |

|---|---|---|---|

| Open-ring isomer (Colorless) | UV Light | Electrocyclization | Absorbs in the visible region (Colored) |

| Closed-ring isomer (Colored) | Visible Light | Ring-opening reaction | Becomes transparent in the visible region (Colorless) |

Furthermore, imidazole-based diarylethenes have been synthesized and shown to exhibit significant photochromism. rsc.org The electronic properties of the imidazole ring can be tuned by substitution, which in turn influences the photochromic performance. rsc.org Similarly, fulgides and fulgimides, another class of photochromic compounds, have been investigated for their potential in optical information storage, with heteroaromatic derivatives often showing superior properties. beilstein-journals.org The presence of bulky substituents, such as the diphenylmethylene group in some fulgides, can also influence the photorearrangement pathways. urfu.ru

Given that this compound contains both the imidazole and thienyl moieties, it is a strong candidate for exhibiting photochromic behavior. The π-conjugated system can facilitate the necessary electronic transitions for photo-induced isomerization. The specific substitution pattern and the interplay between the phenyl and thienyl rings attached to the imidazole core would determine the exact nature of its photochromic properties, such as the wavelengths of isomerization, the stability of the two states, and the fatigue resistance (the number of write/erase cycles before degradation). Further research into the photochemistry of this specific compound is warranted to fully explore its potential as a material for next-generation rewritable optical media and high-density information storage.

Structure Property Relationship Studies in 4,5 Diphenyl 2 2 Thienyl 1h Imidazole Systems

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical characteristics of the 4,5-diphenyl-2-(2-thienyl)-1H-imidazole system are highly sensitive to the nature and position of substituents. The imidazole (B134444) core itself can act as either an electron donor or acceptor depending on the attached groups. beilstein-journals.org The inherent properties of the molecule, such as its absorption and emission wavelengths, quantum yields, and excited-state dynamics, can be systematically modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl or thienyl rings.

Theoretical studies on related imidazole compounds demonstrate that substituents significantly affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Electron-donating groups generally increase the HOMO energy level and enhance proton affinity, while electron-withdrawing groups lower the LUMO energy. researchgate.net This tuning of the energy gap is fundamental to controlling the molecule's color and electronic behavior. For instance, in analogous systems, oxazole (B20620) derivatives tend to show higher photoluminescence efficiencies than their imidazole counterparts. researchgate.net Furthermore, the photophysical properties of imidazole derivatives can be influenced by the solvent environment, with some compounds exhibiting significant changes in emission intensity based on solvent polarity. researchgate.net

The this compound framework is an excellent scaffold for creating donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type chromophores, which are known for their strong intramolecular charge transfer (ICT) characteristics. beilstein-journals.orgmdpi.com In such systems, the π-conjugated bridge facilitates the transfer of electron density from the donor to the acceptor moiety upon photoexcitation. researchgate.net The imidazole nucleus can be engineered to function as an acceptor, particularly when functionalized with electron-withdrawing groups. mdpi.com

In D-π-A designs based on the triphenylimidazole core, the highest occupied molecular orbital (HOMO) is often located on the donor unit, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor part, confirming a significant ICT character in the HOMO-LUMO transition. rsc.org This separation of molecular orbitals is crucial for developing materials with thermally activated delayed fluorescence (TADF). nih.gov The introduction of a thienyl group at the 2-position of the imidazole ring contributes to the π-conjugated system and can enhance charge transfer character, as seen in related porphyrin-thienyl systems. maynoothuniversity.ie The variation in optical properties upon external stimuli, such as the presence of certain ions, can be explained by the modulation of the ICT process. semanticscholar.org

Interactive Table: Solvatochromic Emission Data for an Analogous Donor-π-Acceptor Imidazole Dye. rsc.org

| Solvent | Emission Max (nm) |

|---|---|

| n-Hexane | 476 |

| Toluene | 515 |

| Chloroform | 550 |

| DCM | 559 |

| Dioxane | 520 |

| THF | 546 |

| Acetonitrile | 599 |

Substituting the phenyl and thienyl rings on the this compound skeleton is a powerful strategy for tuning optoelectronic properties. Attaching π-extended groups, such as anthracene, to the imidazole core has been shown to create fluorophores with interesting solvatochromic and sensing capabilities. rsc.orgnih.gov For example, 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibits polymorphism-dependent fluorescence. nih.gov

The introduction of a hydroxyl group to create 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol leads to a compound with significant nonlinear optical (NLO) properties, attributed to a low HOMO-LUMO energy gap and high hyperpolarizability. researchgate.netsemanticscholar.org In this molecule, the HOMO is delocalized over the entire structure, while the LUMO is concentrated on two of the phenyl rings, facilitating charge transfer. semanticscholar.org The thienyl group, known for its electron-rich nature, influences the electronic properties of adjacent moieties. maynoothuniversity.ie In a related molecular sensor, 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole, the interplay between the bis(thienyl)imidazole unit and the tetraphenylethylene (B103901) moiety is crucial for its fluoride (B91410) sensing mechanism. semanticscholar.org

Interactive Table: Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. semanticscholar.org

| Parameter | Value |

|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |

| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

Stereochemical Influence on Molecular Conformation and Intermolecular Interactions

The three-dimensional structure of this compound is inherently non-planar due to steric hindrance between the aromatic and heteroaromatic rings. The phenyl and thienyl groups are twisted out of the plane of the central imidazole ring. In analogous structures like 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole derivatives, the anthracenyl group can adopt a nearly perpendicular orientation with respect to the imidazole ring, with torsion angles around 84°. nih.gov Similarly, in 2-(2-thienyl)-4,5-dihydro-1H-imidazole, the two five-membered rings are not coplanar, exhibiting a dihedral angle of 5.17°. nih.gov This twisting is a critical feature, as it disrupts π-conjugation to some extent and influences the molecule's electronic properties and solid-state packing.

In the solid state, the molecular conformation is stabilized by a network of intermolecular interactions. A key interaction for 1H-imidazoles is the N-H···N hydrogen bond, which links neighboring molecules into one-dimensional chains. nih.govresearchgate.net For instance, in 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, these hydrogen bonds result in chains running along the c-axis with an N···N distance of 2.933 Å. researchgate.net Weaker interactions, such as C-H···π forces, where a C-H bond interacts with the π-system of an adjacent aromatic ring, further stabilize the crystal packing. nih.gov The presence of bulky substituents, like the diphenyl groups, can create steric effects that influence not only the conformation but also the reaction pathways in solution. researchgate.net

Correlation between Solid-State Packing and Luminescent Behavior

The luminescent properties of imidazole derivatives in the solid state are profoundly linked to their crystal packing arrangement, including molecular conformation and intermolecular interactions. Different crystalline forms (polymorphs) of the same compound can exhibit dramatically different emission colors and efficiencies. nih.gov This phenomenon, known as polymorphism-dependent fluorescence, arises because π-π stacking interactions and hydrogen bonding in the crystal lattice directly affect the intermolecular electronic coupling and the available pathways for energy relaxation. nih.govnih.gov

For example, a derivative, 2-(anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole, was shown to form three different solid-state structures with distinct orange-red, blue, and green emissions, respectively. nih.gov The orange-red emission in one form was attributed to increased intermolecular electronic coupling facilitated by (N-H)imidazole···Nimidazole hydrogen bonds. nih.gov Mechanical grinding can disrupt the ordered crystalline state, leading to an amorphous phase with altered luminescent properties, a phenomenon known as mechanofluorochromism. rsc.org Furthermore, many imidazole derivatives with propeller-like twisted structures, such as those containing tetraphenylethylene, exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation or in the solid state. rsc.orgrsc.org This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.

Modulating Reactivity and Selectivity through Structural Engineering

The chemical reactivity and selectivity of the this compound system can be precisely controlled through structural engineering. The imidazole core contains several reactive sites, and its behavior can be modified by altering the electronic and steric environment. nih.govacs.org For example, the acidity of the N-H proton of the imidazole ring can be tuned by changing the electronic properties of the substituents, which in turn affects its ability to act as a hydrogen bond donor in sensing applications. semanticscholar.org

Steric hindrance plays a critical role in directing reaction selectivity. In reactions involving 4,5-diphenyl-1H-imidazole-2-thiol, the bulky diphenyl groups were found to alter the reaction pathway compared to a less hindered 4-phenyl-1H-imidazole-2-thiol, leading to a different cyclized product. researchgate.net This demonstrates that the steric demands of the diphenyl moiety can be exploited to control regioselectivity. Furthermore, modifying the molecular structure to create highly twisted conformations, as demonstrated in N-acyl imidazoles, can dramatically increase the reactivity of specific bonds by disrupting stabilizing resonance effects. nih.gov Such structural engineering allows for the rational design of imidazole-based molecules as catalysts, reactive intermediates, or selective chemical sensors. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of 4,5-diphenyl-2-(2-thienyl)-1H-imidazole and its derivatives has traditionally relied on conventional methods that often involve harsh reaction conditions, toxic solvents, and complex purification processes. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.

Current research on related imidazole (B134444) compounds highlights several sustainable approaches that could be adapted for the synthesis of this compound. These include microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for similar 2,4,5-triarylimidazoles. rasayanjournal.co.inasianpubs.org One-pot multicomponent reactions are another promising avenue, offering efficiency and atom economy. nih.gov The use of eco-friendly catalysts, such as iodine or nano silica (B1680970) supported nitric acid, and biodegradable catalysts like lemon juice in solvent-free conditions are also gaining traction for the synthesis of related imidazole derivatives. biotechjournal.inresearchgate.net

Future research should focus on the direct application and optimization of these green methodologies for the synthesis of this compound. A key objective will be to develop a protocol that is not only environmentally benign but also scalable for potential industrial applications. The exploration of biocatalytic methods, using enzymes to drive the synthesis, could represent a significant leap forward in sustainable production.

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Imidazole Derivatives

| Method | Catalyst/Conditions | Advantages | Disadvantages (for conventional) |

| Conventional | Often requires strong acids/bases, high temperatures, and organic solvents. | Well-established protocols. | Use of hazardous materials, energy-intensive, and may produce significant waste. |

| Microwave-Assisted | Microwave irradiation. rasayanjournal.co.inasianpubs.org | Reduced reaction times, higher yields, and often solvent-free. rasayanjournal.co.inasianpubs.org | Requires specialized equipment. |

| One-Pot Multicomponent | Various catalysts (e.g., ionic liquids, iodine). nih.gov | High atom economy, simplified procedures, and reduced waste. nih.gov | Optimization of reaction conditions can be complex. |

| Green Catalysis | Natural acids (e.g., lemon juice), nano-catalysts. biotechjournal.inresearchgate.net | Use of non-toxic, renewable, and inexpensive catalysts. researchgate.net | Catalyst stability and reusability need to be established. |

Exploration of New Application Domains Beyond Current Scopes

The inherent electronic and structural properties of this compound make it a prime candidate for a variety of applications. While its potential in medicinal chemistry as an antimicrobial or anticancer agent is being explored, its utility extends into the realm of materials science. nih.govasianpubs.orgresearchgate.net

Future research should aim to unlock the potential of this compound in novel application domains. One of the most promising areas is in optoelectronics . The conjugated π-system of the molecule suggests that it could be used in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and nonlinear optical (NLO) materials. semanticscholar.orgresearchgate.netchemsociety.org.ng Studies on structurally similar compounds have shown that imidazole derivatives can exhibit significant NLO properties, which are crucial for applications in photonic technology. semanticscholar.orgnih.gov

Another exciting frontier is the development of chemosensors . The imidazole moiety can act as a binding site for various ions and molecules. Research on related compounds has demonstrated their ability to selectively detect metal ions like Fe³⁺ and anions such as cyanide and fluoride (B91410). nih.govrsc.orgsemanticscholar.org Future work could focus on tailoring the structure of this compound to create highly sensitive and selective sensors for environmental monitoring or biological imaging.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful tool for the rational design of new materials and for predicting their properties before their synthesis. For this compound, advanced computational modeling can provide deep insights into its structure-property relationships.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are key computational methods that can be employed. semanticscholar.orgnih.govorientjchem.org These methods can be used to calculate a range of properties, including:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic transitions and predicting the optoelectronic behavior of the molecule. semanticscholar.orgnih.gov

Nonlinear Optical (NLO) Properties: Calculation of hyperpolarizabilities can predict the NLO response of the molecule. semanticscholar.org

Spectroscopic Properties: Simulation of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound. nih.govorientjchem.org

Reactivity: Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites, providing insights into the molecule's reactivity. orientjchem.org

Future computational studies should focus on creating a comprehensive theoretical model of this compound. This model can then be used to systematically investigate the effect of different substituents on the phenyl and thienyl rings, enabling the rational design of new derivatives with tailored properties for specific applications. For instance, by modeling the interaction of the imidazole with different analytes, more effective chemosensors can be designed.

Table 2: Key Computational Parameters and Their Significance

| Parameter | Computational Method | Significance |

| HOMO-LUMO Gap | DFT | Predicts electronic transitions, and optical and electronic properties. semanticscholar.orgnih.gov |

| Hyperpolarizability (β, γ) | DFT | Indicates the nonlinear optical response of the molecule. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | DFT | Reveals the charge distribution and reactive sites of the molecule. orientjchem.org |

| Natural Bond Orbital (NBO) Analysis | DFT | Describes intramolecular charge transfer and delocalization. nih.gov |

Integration into Hybrid Materials and Nanocomposites for Enhanced Functionality

The incorporation of this compound into hybrid materials and nanocomposites is a promising strategy to enhance its functionality and create materials with novel properties. The imidazole core offers potential for coordination with metal ions, making it suitable for the development of metal-organic frameworks (MOFs) or for integration into polymer matrices.

Future research in this area should explore the synthesis of hybrid materials where the imidazole derivative is either covalently bonded to or physically dispersed within a host matrix, such as a polymer or silica. Such hybrid materials could exhibit improved thermal stability, mechanical strength, and processability. For instance, organic-inorganic hybrid sol-gel materials doped with imidazole derivatives have been shown to possess interesting optical properties. mdpi.com

The development of nanocomposites is another exciting direction. By incorporating nanoparticles, such as metal or metal oxide nanoparticles, with this compound, it may be possible to create materials with synergistic properties. For example, the combination of the imidazole's fluorescence with the plasmonic properties of gold or silver nanoparticles could lead to enhanced sensing capabilities.

Design of Next-Generation Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials that can change their properties in response to external stimuli such as light, pH, or temperature are in high demand for a variety of applications, including drug delivery, sensors, and molecular switches. The this compound scaffold is an excellent platform for the design of such materials.

The imidazole moiety is known to be pH-sensitive, and this property can be exploited to create acidochromic materials that change color or fluorescence in response to changes in pH. researchgate.net This has been demonstrated in related imidazole derivatives, where protonation or deprotonation of the imidazole ring leads to significant changes in the electronic structure and optical properties. nih.gov

Furthermore, the thienyl group, a well-known photoactive component, opens the door to the development of photochromic materials. Diarylethenes containing thiophene (B33073) rings are a classic example of photochromic compounds that undergo reversible color changes upon irradiation with light of different wavelengths. researchgate.net By integrating the this compound into such systems, it may be possible to create novel photo-responsive materials with tunable properties.

Future research should focus on the systematic investigation of the stimuli-responsive behavior of this compound and its derivatives. This will involve synthesizing a range of compounds with different substituents and studying their response to various stimuli. The insights gained from these studies will be crucial for the design of next-generation smart materials with applications in diverse fields.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” that adheres to the specified outline and quality standards.

Publicly accessible research databases and scientific publications contain limited specific data regarding the synthesis, properties, and applications of this exact molecule. While the broader class of substituted diphenyl-imidazoles is well-documented, the explicit instructions to exclude information not directly pertaining to this compound prevent the creation of a thorough and scientifically accurate article. Key academic contributions and discussions of its specific significance in chemical science are not sufficiently detailed in the available literature to construct the requested content.

Therefore, to ensure scientific accuracy and strict adherence to the user's constraints, the article cannot be produced.

Q & A

Q. What are the common synthetic routes for preparing 4,5-diphenyl-2-(2-thienyl)-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent condensation reactions. Key methods include:

- One-pot oxidative synthesis using benzil, ammonium acetate, and heterocyclic aldehydes in glacial acetic acid under reflux (43% yield, 258–260°C melting point) .

- TMSOTf-catalyzed cyclization with hexamethyldisilazane as a nitrogen source (91% yield, 269–271°C melting point) .

- Catalyst-free thermal condensation in acetic acid, yielding pure product after recrystallization .

Q. Critical factors affecting yield :

- Catalyst choice : TMSOTf improves cyclization efficiency .

- Solvent and temperature : Glacial acetic acid at reflux (~110°C) enhances imidazole ring formation .

- Stoichiometry : Excess ammonium acetate (20 mmol) drives the reaction to completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- 1H/13C NMR :

- 1H NMR : Aromatic proton signals between δ 7.09–7.77 ppm confirm thienyl and phenyl substituents. The NH proton appears as a broad singlet (~δ 12.3 ppm) .

- 13C NMR : Peaks at ~125–135 ppm (imidazole carbons) and ~145–150 ppm (aromatic carbons) validate substitution patterns .

- IR spectroscopy : Stretches at ~3382 cm⁻¹ (N-H), 1591 cm⁻¹ (C=C), and 1493 cm⁻¹ (C=N) confirm imidazole ring formation .

- Melting point analysis : Sharp, reproducible melting points (258–271°C) indicate purity .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure, and which software tools are recommended?

- Procedure : Crystals grown via slow evaporation (e.g., acetone/petroleum ether) are analyzed using a diffractometer. Data reduction and refinement use SHELX (for structure solution) and ORTEP (for visualization) .

- Key metrics :

Advanced Research Questions

Q. How can discrepancies in reported melting points and yields (e.g., 43% vs. 91%) be addressed through experimental optimization?

Discrepancies arise from variations in:

- Purification methods : Column chromatography (silica gel, petroleum ether/diethyl ether) vs. recrystallization .

- Catalyst efficiency : TMSOTf vs. uncatalyzed reactions .

- Reaction time : Prolonged reflux (8–50 hours) improves yield but risks decomposition .

Recommendation : Optimize catalyst loading and solvent polarity while monitoring reaction progress via TLC.

Q. What computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?

- DFT calculations (B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gaps : Correlate with fluorescence properties (e.g., λem ~450 nm) .

- Electrostatic potential maps : Highlight electron-rich thienyl groups for sensor applications .

- NBO analysis : Quantifies hyperconjugative interactions stabilizing the imidazole ring .

Q. What strategies are effective for N-alkylation of this compound to enhance solubility while maintaining fluorescence?

Q. How do structural modifications at the thienyl group affect photophysical properties in fluorimetric applications?

Q. What are the challenges in resolving anisotropic displacement parameters in crystallography, and how can SHELXL improve refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.